molecular formula C31H43ClN6O4 B1150360 Tandutinib (hydrochloride)

Tandutinib (hydrochloride)

Cat. No. B1150360
M. Wt: 599.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tandutinib (MLN518, CT53518) is a potent antagonist of FLT3 with an IC50 value of 0.22 μM.

Scientific Research Applications

Tandutinib in Hematologic Malignancies

Tandutinib has shown potential in treating acute myelogenous leukemia (AML) and high-risk myelodysplastic syndrome (MDS), particularly in cases with FLT3 internal tandem duplication (ITD) mutations. A study found that tandutinib inhibits phosphorylation of FLT3 in circulating leukemic blasts and demonstrated antileukemic activity in patients with FLT3-ITD mutations (DeAngelo et al., 2006).

Tandutinib and Drug Resistance

Research indicates that tandutinib is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) in Caco-2 cells. These efflux transporters play a role in the oral absorption, systemic clearance, and brain penetration of tandutinib in rodents (Yang et al., 2010).

Neuromuscular Junction Toxicity

Tandutinib's neuromuscular junction toxicity was studied in patients treated with tandutinib and bevacizumab for glioblastoma, revealing a reversible weakness correlated with tandutinib administration. This suggests tandutinib's potential toxicity to the neuromuscular junction (Lehky et al., 2011).

Tandutinib in Combination Therapies

Tandutinib demonstrated synergistic effects with standard induction chemotherapy (cytarabine and daunorubicin) in patients with newly diagnosed AML, with or without FLT3 ITD mutations (DeAngelo et al., 2006). Additionally, tandutinib targeted stem-like cells by inhibiting the function of ATP-binding cassette subfamily G member 2 (ABCG2), suggesting its potential as a stem-like cells targeted agent (Zhao et al., 2013).

Tandutinib in Glioblastoma Treatment

A study on tandutinib's application in glioblastoma showed that it achieves concentrations within the tumor that exceed plasma concentrations, but the study was closed early due to lack of efficacy (Batchelor et al., 2016).

Tandutinib's Kinase Inhibition

Tandutinib's inhibition of FLT3 phosphorylation and downstream signaling suggested its limited activity as a single agent, but promising antileukemic activity in combination with cytarabine and daunorubicin in AML patients (Cheng & Paz, 2008).

Metabolic and Pharmacokinetic Studies

Studies on tandutinib's metabolism and pharmacokinetics have been conducted, including its metabolic stability evaluated using LC-MS/MS methods, revealing insights into its bioavailability and extraction ratios (Attwa et al., 2020).

properties

Molecular Formula

C31H43ClN6O4

Molecular Weight

599.16

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl

synonyms

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.